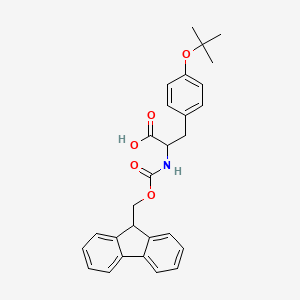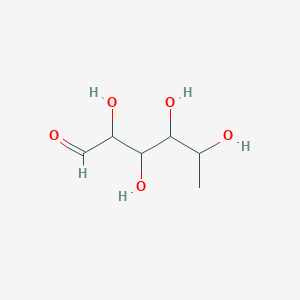
(-)-2,3-O-Isopropylidene-d-threitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,3-O-Isopropylidene-d-threitol: is an organic compound with a unique structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-O-Isopropylidene-d-threitol typically involves the reaction of formaldehyde with a suitable diol under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acid-Catalyzed Reaction: Using an acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring.
Base-Catalyzed Reaction: Employing a base like sodium hydroxide to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, nucleophile-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme reactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Industry:
Polymer Production: Used in the production of polymers and resins.
Material Science: Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (-)-2,3-O-Isopropylidene-d-threitol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function. The dioxolane ring provides stability and rigidity to the molecule, affecting its overall behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(-)-2,3-O-Isopropylidene-d-threitol: shares similarities with other dioxolane derivatives and hydroxymethyl compounds.
Hydroxymethylated Compounds: These compounds often exhibit enhanced pharmacodynamic and pharmacokinetic properties.
Uniqueness:
- The presence of both the hydroxymethyl group and the dioxolane ring in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
25432-12-6 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
INVRLGIKFANLFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(C(O1)CO)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)






![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)



![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)

